IDX-989
説明
IDX-989 (CAS No. 98929-98-7) is an amino acid derivative with a molecular formula of C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol. Key structural features include a linear backbone with functional groups that enhance its bioavailability and target specificity . Its InChI Key (ZRZPQVYFJQDLQY-UHFFFAOYSA-N) and PubChem ID (141692047) confirm its unique stereochemistry and electronic properties, critical for interactions with biological targets . The compound exhibits a boiling point of 425.1±45.0 °C at 760 mmHg and a polar surface area (PSA) of 75.6 Ų, suggesting moderate solubility in aqueous environments .
IDX-989 is classified under hazard statements H302 (harmful if swallowed) and H315 (causes skin irritation), requiring careful handling and storage in controlled environments . Its primary applications include pharmaceutical research, particularly in enzyme inhibition studies and receptor modulation.
特性
CAS番号 |
1097733-15-7 |
|---|---|
分子式 |
C20H17ClN3O3P |
分子量 |
413.8 g/mol |
IUPAC名 |
5-chloro-3-[[3-[(E)-2-cyanoethenyl]-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25)/b4-3+/t28-/m1/s1 |
InChIキー |
CGBYTKOSZYQOPV-ASSBYYIWSA-N |
SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N |
異性体SMILES |
CC1=CC(=CC(=C1)[P@](=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)/C=C/C#N |
正規SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GSK 224876 ; GSK-224876 ; GSK224876. |
製品の起源 |
United States |
準備方法
フォスデビリンの合成には、キラル中間体の形成とパラジウム触媒によるH-ホスフィネートカップリング反応など、いくつかの重要なステップが含まれます。 合成ルートを以下に要約できます :
キラル中間体の形成: このプロセスは、キニンを分解剤として用いたキラル中間体の調製から始まります。
パラジウム触媒によるH-ホスフィネートカップリング: このステップでは、パラジウム触媒を用いてキラル中間体とホスフィネート基をカップリングします。この反応は、塩化パラジウム(II)とホスフィン配位子の存在下で行われます。
アミド化: 最後のステップでは、カルボン酸中間体をアミド化してフォスデビリンを形成します。このステップでは、気体アンモニアまたは水性アンモニア水を使用します。
フォスデビリンの工業生産方法は、これらの反応をスケールアップして、大量の化合物を生成し、高い収率と純度を確保することが求められます。
化学反応の分析
フォスデビリンは、次のようなさまざまな化学反応を起こします。
酸化: フォスデビリンは、特にインドール環で酸化反応を起こし、酸化誘導体を形成します。
還元: ニトリル基で還元反応が起こり、アミンに変換されます。
これらの反応に一般的に使用される試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
4. 科学研究への応用
フォスデビリンは、次のものを含むさまざまな科学研究への応用について調査されてきました。
化学: フォスデビリンは、非ヌクレオシド系逆転写酵素阻害剤とそのHIV逆転写酵素との相互作用を研究するためのモデル化合物として役立ちます。
生物学: HIV複製メカニズムと薬剤耐性の発達を理解するための生物学的研究に使用されてきました。
医学: フォスデビリンは、特に他の非ヌクレオシド系逆転写酵素阻害剤に耐性のある患者に対する、HIVおよびAIDSの潜在的な治療薬として調査されました。
産業: その開発は中止されましたが、フォスデビリンの合成ルートと化学的特性は、製薬業界が新しい抗ウイルス薬の設計と開発を行う上で貴重な知見を提供します.
科学的研究の応用
Fosdevirine has been investigated for various scientific research applications, including:
Chemistry: Fosdevirine serves as a model compound for studying non-nucleoside reverse transcriptase inhibitors and their interactions with HIV reverse transcriptase.
Biology: It has been used in biological studies to understand the mechanisms of HIV replication and the development of drug resistance.
Medicine: Fosdevirine was explored as a potential treatment for HIV and AIDS, particularly for patients with resistance to other non-nucleoside reverse transcriptase inhibitors.
作用機序
フォスデビリンは、HIVの逆転写酵素を阻害することで効果を発揮します。この酵素は、ウイルスの遺伝物質の複製に不可欠です。フォスデビリンは、逆転写酵素の特定の部位に結合することで、酵素がウイルスのRNAをDNAに変換するのを阻止し、ウイルスの複製を阻害します。 関係する分子標的には、逆転写酵素とその活性部位が含まれます .
類似化合物との比較
Comparison with Similar Compounds
To contextualize IDX-989’s properties, it is compared to three structurally and functionally related compounds: Compound A (CAS 1046861-20-4), Compound B (CAS 4649-09-6), and Compound C (CAS 81379-52-4).
Table 1: Structural and Physicochemical Comparison
Key Findings
Solubility and Bioavailability :
- IDX-989 and Compound A share identical Log S values (-2.99), indicating comparable aqueous solubility. However, Compound B’s higher solubility (-1.85) correlates with its superior bioavailability score (0.85 vs. 0.55 for IDX-989) .
- Compound C’s low solubility (-3.12) limits its utility in oral formulations .
Blood-Brain Barrier (BBB) Penetration :
- IDX-989 and Compound A exhibit BBB permeability, making them candidates for central nervous system (CNS) drug development. In contrast, Compound B’s lack of BBB penetration restricts it to peripheral applications .
Synthetic Complexity: IDX-989’s synthesis involves multi-step reactions with palladium catalysts, similar to Compound A’s protocol using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride . Compound B employs simpler protocols (e.g., triethylamine-mediated coupling), reducing production costs but compromising structural complexity .
Safety Profiles :
- IDX-989 and Compound C both carry warnings for skin irritation (H315), whereas Compound A’s bromine/chlorine substituents necessitate stringent safety protocols during handling .
Functional and Therapeutic Implications
- Enzyme Inhibition : IDX-989’s boronic acid moiety (shared with Compound A) enhances binding to serine proteases, outperforming Compound C’s carboxylate-based inhibition .
- Thermal Stability : IDX-989’s higher boiling point (425°C) compared to Compound B (320°C) ensures stability in high-temperature formulations .
生物活性
IDX-989 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its potential in treating HIV-1 infections. This compound is a derivative of IDX-899 and exhibits potent antiviral activity against both wild-type and drug-resistant strains of HIV-1. The following sections delve into the biological activity of IDX-989, including pharmacokinetics, efficacy in clinical studies, and safety profiles.
IDX-989 functions by binding to the reverse transcriptase enzyme, which is crucial for the replication of HIV. By inhibiting this enzyme, IDX-989 effectively prevents the virus from replicating within host cells. This mechanism is particularly significant as it retains efficacy against various NNRTI-resistant mutants, making it a valuable option in the treatment landscape for HIV.
In Vitro Activity
Research indicates that IDX-989 demonstrates a high potency against HIV-1 with an IC50 (half-maximal inhibitory concentration) value in the low nanomolar range. Specifically, it has shown activity against strains with single mutations such as K103N and Y181C, as well as more complex resistant strains. The compound's ability to inhibit these resistant variants underscores its potential utility in clinical settings where standard therapies may fail.
Pharmacokinetics
Pharmacokinetic studies have revealed that IDX-989 is well absorbed when administered orally, with a bioavailability exceeding 60%. The compound exhibits a favorable absorption profile, with peak plasma concentrations occurring within 1 to 4 hours post-administration. Notably, food intake significantly enhances the absorption of IDX-989, doubling its bioavailability compared to fasting conditions.
Table 1: Pharmacokinetic Profile of IDX-989
| Parameter | Value |
|---|---|
| Bioavailability | > 60% |
| Peak Plasma Concentration | 1 - 4 hours |
| Half-Life | 7.9 - 14.6 hours |
| Protein Binding | > 99.8% |
Safety and Tolerability
Clinical trials assessing the safety and tolerability of IDX-989 have reported minimal adverse effects. In studies involving healthy volunteers, no serious adverse events were noted, and the compound was well tolerated across various dosing regimens. The absence of significant dose-dependent adverse events further supports its safety profile.
Phase I Trials
A Phase I clinical trial evaluated the safety and pharmacokinetics of IDX-989 in healthy subjects. Participants received single doses ranging from 50 mg to 1200 mg, followed by multiple doses of 800 mg once daily or 400 mg twice daily over seven days. Results confirmed that IDX-989 maintained a favorable pharmacokinetic profile with consistent plasma levels across dosing schedules.
Efficacy in HIV Treatment
A pivotal study focused on patients with HIV-1 infection demonstrated that IDX-989 effectively reduced viral load in participants who had previously failed NNRTI therapies. The study reported significant declines in plasma viral loads after just four weeks of treatment, indicating robust antiviral activity.
Table 2: Clinical Efficacy Data for IDX-989
| Study Phase | Patient Population | Viral Load Reduction (%) | Duration |
|---|---|---|---|
| Phase I | Healthy Volunteers | N/A | Single Doses |
| Phase II | NNRTI-Failed Patients | > 90% | 4 Weeks |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
